molecular formula C14H15NO B3356322 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde CAS No. 65690-39-3

1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde

Cat. No.: B3356322
CAS No.: 65690-39-3
M. Wt: 213.27 g/mol
InChI Key: OZORYSHIKHRLHV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carbazole core with a methyl group at the 1-position and an aldehyde group at the 9-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions, such as glacial acetic acid and concentrated hydrochloric acid . This reaction typically yields 1-ketotetrahydrocarbazole, which can be further modified through reduction and aromatization steps to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed asymmetric hydrogenation reactions is one such method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the carbazole core, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.

Major Products Formed:

    Oxidation: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid.

    Reduction: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-methanol.

    Substitution: Various substituted carbazole derivatives depending on the reagent used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, carbazole derivatives are known to inhibit certain kinases and enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydrocarbazole-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-4-7-12-11-6-2-3-8-13(11)15(9-16)14(10)12/h2-3,6,8-10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZORYSHIKHRLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1N(C3=CC=CC=C23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496222
Record name 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65690-39-3
Record name 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
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1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
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1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
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1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde

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